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Allyl 3-oxomorpholine-4-carboxylate

Cat. No.: B11752805
M. Wt: 185.18 g/mol
InChI Key: VRDBKFDYNQXZEV-UHFFFAOYSA-N
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Description

Contextualization within Oxomorpholine and Carbamate (B1207046) Chemical Space

The structure of Allyl 3-oxomorpholine-4-carboxylate contains a morpholine (B109124) ring, a six-membered heterocycle with both nitrogen and oxygen atoms. uobaghdad.edu.iq Morpholine and its derivatives are considered "privileged structures" in medicinal chemistry due to their favorable physicochemical properties, metabolic stability, and their presence in numerous approved drugs. nih.govnih.govresearchgate.net The 3-oxomorpholine scaffold, specifically, is a key structural component in various pharmacologically active compounds, most notably as a central feature in the oral anticoagulant Rivaroxaban. quickcompany.inresearchgate.net

The second key feature is the carbamate functional group (>N−C(=O)−O−). wikipedia.org Carbamates are prevalent in medicinal chemistry and organic synthesis. nih.gov They are recognized for their chemical stability and ability to act as bioisosteres of amide bonds. nih.gov Furthermore, carbamates are widely used as protecting groups for amines, with the specific choice of carbamate dictating the conditions required for its removal. nih.govmasterorganicchemistry.com In this molecule, the nitrogen of the oxomorpholine ring is protected by an allyloxycarbonyl (Alloc) group. nih.gov

Significance as a Synthetic Synthon and Building Block Precursor

The primary significance of this compound lies in its role as a versatile synthetic building block. This utility stems from the distinct functions of its two main components.

The allyloxycarbonyl (Alloc) group functions as a protecting group for the nitrogen atom of the morpholine ring. wikipedia.org A protecting group temporarily masks a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.org The Alloc group is particularly useful because it is stable under many acidic and basic conditions but can be selectively removed under very mild conditions, typically using a palladium(0) catalyst. stackexchange.comtotal-synthesis.com This process, known as deprotection, regenerates the secondary amine on the 3-oxomorpholine ring, making it available for subsequent chemical transformations, such as amide bond formation or alkylation. total-synthesis.com

Overview of Current Research Trajectories and Future Directions

While direct research on this compound is not extensively published, its relevance can be inferred from the broader context of medicinal chemistry and synthetic methodology. Current research heavily focuses on the synthesis of complex pharmaceutical agents that contain the 3-oxomorpholine core.

The development of novel anticoagulants that are analogs of Rivaroxaban remains an active area of research. nbinno.comacs.org This work necessitates a reliable supply of key intermediates and building blocks, including various N-protected 3-oxomorpholine derivatives like the tert-butyl (Boc) protected analog. bldpharm.com3wpharm.com The demand for such intermediates drives research into more efficient and scalable synthetic pathways.

Future directions will likely continue to focus on the application of this and similar building blocks in drug discovery. Research may explore the incorporation of the 3-oxomorpholine scaffold into new classes of therapeutic agents beyond anticoagulants. Furthermore, there is ongoing interest in developing new and more efficient synthetic methods. This could involve creating novel catalytic systems for the synthesis of these building blocks or for the selective removal of the Alloc protecting group under even milder or more specific conditions.

Compound Names Table

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO4 B11752805 Allyl 3-oxomorpholine-4-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

prop-2-enyl 3-oxomorpholine-4-carboxylate

InChI

InChI=1S/C8H11NO4/c1-2-4-13-8(11)9-3-5-12-6-7(9)10/h2H,1,3-6H2

InChI Key

VRDBKFDYNQXZEV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)N1CCOCC1=O

Origin of Product

United States

Reaction Pathways and Mechanistic Investigations of Allyl 3 Oxomorpholine 4 Carboxylate Derivatives

Exploration of Allyl Group Reactivity

The allyl group, a three-carbon unit containing a double bond, is a versatile functional handle in organic synthesis. Its reactivity in the context of the Allyl 3-oxomorpholine-4-carboxylate scaffold is multifaceted, enabling a variety of functionalization strategies.

The allyl group in allyl carboxylates and related compounds can exhibit both electrophilic and nucleophilic properties, depending on the reaction conditions and reagents employed. nih.govnih.gov

Electrophilic Reactivity: In the presence of transition metal catalysts, particularly palladium, the allyl group acts as an electrophile. nih.govnih.gov This process, often referred to as the Tsuji-Trost reaction, involves the formation of a cationic π-allylmetal intermediate. nih.govnih.gov This intermediate is susceptible to attack by a wide range of nucleophiles, leading to allylic substitution products. The carbamate (B1207046) moiety influences the electronic nature of the allyl group, but the fundamental electrophilic character in these catalytic cycles is retained. Such reactions are powerful for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Nucleophilic Reactivity: Conversely, the allyl group can be transformed to display nucleophilic character. This is typically achieved by converting it into an allylmetal species, which can then participate in reactions like carbonyl allylations. nih.gov While less common for allyl carboxylates directly, this mode of reactivity is a fundamental aspect of allyl chemistry. Furthermore, the olefinic bond in the allyl group can engage in one-electron redox reactions with radical species, forming alkyl radical intermediates that participate in subsequent cross-coupling reactions. nih.gov

Table 1: Dual Reactivity of the Allyl Moiety in Allyl Carboxylates

Reactivity ModeTypical Catalyst/ReagentIntermediateAttacking SpeciesReaction Type
ElectrophilicTransition Metals (e.g., Pd, Rh) nih.govnih.govπ-allylmetal complex nih.govnih.govNucleophile nih.govAllylic Substitution rsc.org
NucleophilicRadical Initiators nih.govAlkyl Radical nih.govElectrophileRadical Cross-Coupling nih.gov

Allylic systems are prone to rearrangements where the double bond shifts its position. wikipedia.orgmasterorganicchemistry.com This can occur concurrently with a substitution reaction, a process known as an allylic shift or S_N' reaction. wikipedia.org These rearrangements are often observed in nucleophilic substitutions, especially when the direct substitution (S_N2) is sterically hindered. wikipedia.org The reaction proceeds through an allyl intermediate, allowing the nucleophile to attack at the carbon atom at the other end of the double bond. wikipedia.org

The functionalization of the allyl group in this compound derivatives is a key strategy for molecular elaboration. Transition-metal catalysis is widely employed for this purpose. rsc.org For instance, cobalt-catalyzed allylic functionalization has emerged as a sustainable method for constructing new bonds. rsc.org Ruthenium catalysts have been used for carboxylate-directed C-H allylation with allyl alcohols, though this reaction produces allyl arenes rather than modifying the original allyl group. rsc.org

Recent advances have shown that the functionalization of allyl carboxylates can proceed via radical mechanisms. A photoinduced, phosphine-catalyzed 1,3-carbobromination of allyl carboxylates has been developed, which proceeds through a 1,2-radical migration (RaM) mechanism. nih.gov This transformation expands the profile of allyl carboxylate reactions beyond traditional two-electron pathways. nih.gov

Table 2: Examples of Allylic Functionalization Reactions

Reaction TypeCatalyst/ConditionsKey Feature
Nucleophilic Allylic SubstitutionTransition Metals (Pd, Co) nih.govrsc.orgFormation of a π-allyl intermediate.
1,3-CarbobrominationPhotoinduced, Phosphine-catalyzed nih.govInvolves a 1,2-radical migration (RaM). nih.gov
Allylic BrominationN-Bromosuccinimide (NBS)Can lead to rearranged products. masterorganicchemistry.com

Reactivity of the Oxomorpholine Core

The oxomorpholine ring, specifically a morpholin-3-one (B89469) structure, contains a cyclic amide (a lactam) integrated within a six-membered heterocycle. This core has distinct reactive sites that can be selectively functionalized.

The carbon atom at the C-2 position, being alpha to the amide carbonyl of the morpholin-3-one ring, is activated for functionalization. The protons on this carbon are acidic and can be removed by a suitable base to form an enolate or an equivalent nucleophilic species. This enolate can then react with various electrophiles.

A prominent example of this reactivity is the synthesis of carboxylated oxomorpholine derivatives. Research has demonstrated the synthesis of methyl 4-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate through a rhodium(II) acetate-catalyzed carbene insertion reaction. researchgate.net This process involves the reaction of a diazo compound to form a rhodium carbene, which then undergoes an intramolecular N-H insertion to construct the oxomorpholine ring, or an intermolecular O-H insertion followed by cyclization, effectively functionalizing the α-position. researchgate.net These N-aryl-3-oxomorpholine-2-carboxylate compounds serve as important building blocks for bioactive molecules. researchgate.net

The structural integrity of the oxomorpholine ring can be manipulated through ring-opening and ring-closing reactions.

Ring-Opening: The amide bond within the morpholin-3-one ring is susceptible to cleavage, particularly under hydrolytic conditions (acidic or basic), which would lead to a ring-opened amino acid derivative. More complex, controlled ring-opening reactions can also be envisioned. For example, demercurative ring-opening of cyclic organomercurials has been shown to yield linear products, a transformation that highlights how strategic functionalization can facilitate ring cleavage. researchgate.net

Ring-Closing: The synthesis of the oxomorpholine ring itself is a ring-closing transformation. One common strategy involves the cyclization of N-substituted aminoethoxyacetic acid derivatives. Another approach is the Pd-catalyzed carboamination, where an allyl ether is cyclized to form the morpholine (B109124) ring. e3s-conferences.org Electrocyclic reactions, which are intramolecular pericyclic reactions, represent another fundamental class of ring-closing (and opening) reactions. libretexts.orgmasterorganicchemistry.com For a 6π electron system, thermal electrocyclic ring closure occurs in a disrotatory fashion, while photochemical closure is conrotatory. masterorganicchemistry.comyoutube.com While direct application to a saturated oxomorpholine is not possible, the introduction of unsaturation could enable such transformations.

Controlling the stereochemistry of the oxomorpholine ring is crucial when synthesizing chiral molecules. e3s-conferences.org Stereoselectivity can be introduced either during the construction of the ring or by functionalizing a pre-existing ring. masterorganicchemistry.com

Diastereoselective Functionalization: If the oxomorpholine ring already contains one or more chiral centers, subsequent reactions can be influenced by these existing centers. For example, the α-functionalization of a chiral oxomorpholine derivative can proceed diastereoselectively, where the incoming electrophile adds preferentially to one face of the enolate intermediate.

Enantioselective Synthesis: The synthesis of the oxomorpholine ring can be performed enantioselectively to produce a single enantiomer. This often involves the use of chiral starting materials or chiral catalysts. For example, the synthesis of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid is well-documented, indicating that stereocontrolled routes to these scaffolds are established. chemicalbook.combldpharm.comsigmaaldrich.com Stereoselective cyclization reactions, such as those employing N-acyliminium ion chemistry, have been successfully used to create other heterocyclic ring systems with high stereocontrol and could be applicable here. researchgate.net

Table 3: Strategies for Stereoselective Synthesis and Functionalization of the Oxomorpholine Ring

StrategyDescriptionExample Application
Chiral Pool SynthesisUse of enantiomerically pure starting materials (e.g., amino acids) to construct the ring.Synthesis of enantiopure morpholin-3-ones.
Asymmetric CatalysisEmployment of a chiral catalyst to induce enantioselectivity in a ring-forming reaction.Enantioselective cyclization reactions.
Diastereoselective AlkylationFunctionalization of a chiral oxomorpholine substrate, leading to a preferred diastereomer.Alkylation at the C-2 position of a chiral morpholin-3-one. e3s-conferences.org
Auxiliary-Controlled SynthesisA chiral auxiliary directs the stereochemical outcome of a reaction and is later removed.Stereoselective synthesis of substituted heterocycles. researchgate.net

Carbamate Linkage Transformations and Cleavage Mechanisms

The carbamate group in this compound serves as a critical linkage that can be selectively cleaved under specific conditions. This deprotection is a key step in many synthetic strategies, liberating the secondary amine of the morpholin-3-one core for further functionalization. The most common and effective methods for the cleavage of allyl carbamates involve transition metal catalysis, particularly with palladium and ruthenium complexes.

Palladium-Catalyzed Cleavage:

Palladium(0) complexes are widely employed for the deallylation of carbamates. The catalytic cycle is initiated by the coordination of the palladium(0) catalyst to the alkene of the allyl group, forming a η²-olefin complex. This is followed by an intramolecular oxidative addition to generate a η³-allyl palladium(II) complex and the corresponding carbamate anion. In the presence of a suitable nucleophile, or "allyl scavenger," the allyl group is transferred from the palladium complex, regenerating the active Pd(0) catalyst and releasing the deprotected amine after decarboxylation of the resulting carbamic acid.

A variety of soft nucleophiles can be used as allyl scavengers. Common examples include amines, such as morpholine or dimethylamine, and β-dicarbonyl compounds. Formic acid is also an effective scavenger, proceeding through a mechanism involving the formation of a palladium-hydride species. The choice of scavenger, ligand on the palladium, and solvent can influence the efficiency and mildness of the reaction.

Table 1: Illustrative Conditions for Palladium-Catalyzed Cleavage of Allyl Carbamates

EntryCatalystLigandScavengerSolventTemperature (°C)
1Pd(PPh₃)₄PPh₃MorpholineTHFRoom Temperature
2Pd₂(dba)₃dppeFormic AcidCH₂Cl₂Room Temperature
3Pd(OAc)₂PPh₃DimethylamineAcetonitrile40

This table presents typical conditions reported for the deallylation of various allyl carbamates and are illustrative for the potential cleavage of the title compound.

Ruthenium-Catalyzed Cleavage:

Ruthenium-based catalysts also offer a powerful alternative for the cleavage of allyl carbamates. nih.gov The mechanism often involves an initial isomerization of the allyl group to the corresponding enamine (propen-1-yl carbamate) catalyzed by a ruthenium-hydride species. This is followed by hydrolysis or reaction with other reagents to cleave the weakened C-N bond. Some ruthenium catalysts, such as Grubbs' catalysts, typically used for olefin metathesis, can also promote the deallylation of N-allylic compounds. researchgate.net The reaction conditions for ruthenium-catalyzed cleavage are generally mild, making them suitable for substrates with sensitive functional groups. bldpharm.com

Table 2: Representative Conditions for Ruthenium-Catalyzed Cleavage of N-Allyl Groups

EntryCatalystAdditive/SolventReaction Type
1Grubbs' Catalyst (1st Gen)Toluene, refluxIsomerization-hydrolysis
2RuCl₃/NaIO₄CCl₄/CH₃CN/H₂OOxidative Cleavage
3[RuCl₂(PPh₃)₃]EthanolTransfer Hydrogenolysis

This table shows representative conditions for the cleavage of N-allyl groups in various molecules, which could be adapted for this compound.

Radical Processes and Metalloradical Catalysis in Allyl Carbamate Chemistry

Beyond two-electron pathways, the allyl and carbamate moieties of this compound can participate in one-electron processes, opening avenues to novel transformations through radical intermediates.

Radical Reactions:

The double bond of the allyl group is susceptible to the addition of radical species. For instance, radical cyclization reactions can be initiated by the addition of a radical to the alkene. If a radical center is generated elsewhere in a molecule containing an N-allyl-3-oxomorpholine-4-carboxylate unit, intramolecular cyclization onto the allyl group could lead to the formation of complex heterocyclic systems. The 3-oxomorpholine ring itself can be a source of radicals, for example, through hydrogen atom abstraction from one of the methylene (B1212753) groups, potentially leading to C-C bond-forming reactions.

Furthermore, α-carbamyl radicals can be generated from carbamate-protected secondary amines through photoredox catalysis. bldpharm.com This involves the direct oxidation of the carbamate-protected amine to a cation radical, followed by deprotonation to yield an open-shell species that can engage in various coupling reactions. bldpharm.com While not specifically documented for this compound, this methodology suggests a potential pathway for the functionalization of the morpholine ring at the position alpha to the nitrogen.

Metalloradical Catalysis:

Metalloradical catalysis (MRC) is an emerging field that utilizes open-shell metal complexes to mediate radical reactions with high control over reactivity and selectivity. These catalysts operate through one-electron pathways, activating substrates to generate metal-associated organic radicals.

In the context of this compound derivatives, metalloradical catalysis could enable novel C-H functionalization reactions. For example, cobalt(II)-based metalloradical systems have been shown to catalyze the amination of allylic C-H bonds. Applying such a system to a substrate containing the 3-oxomorpholine-4-carboxylate moiety could potentially lead to the direct introduction of nitrogen-containing groups at the allylic position. The design of the ligand sphere around the metal center is crucial for controlling the chemo-, regio-, and stereoselectivity of these transformations. While specific examples with the title compound are not yet reported, the principles of metalloradical catalysis suggest a promising avenue for future research into the selective functionalization of its derivatives.

Computational and Theoretical Chemistry Studies of Allyl 3 Oxomorpholine 4 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the electronic structure and thermodynamic stability of "Allyl 3-oxomorpholine-4-carboxylate." These methods, rooted in solving the Schrödinger equation, provide insights into the distribution of electrons within the molecule and its intrinsic stability.

Detailed research findings from computational studies on analogous structures, such as allyl mercaptan and its derivatives, have utilized Density Functional Theory (DFT) at the B3LYP/cc-pVQZ level with a C-PCM solvation model to determine various thermodynamic and global reactivity descriptors. mdpi.com For "this compound," similar calculations would elucidate key properties.

Key calculated parameters would include:

Thermodynamic Descriptors: Bond Dissociation Energy (BDE), Proton Affinity (PA), and Gas Phase Acidity (Gacidity) would reveal the strength of its chemical bonds and its acidic/basic nature.

Global Reactivity Descriptors: Ionization Potential (IP), Electron Affinity (EA), Chemical Potential (μ), Electronegativity (χ), and Molecular Hardness (η) and Softness (S) would quantify its reactivity towards other chemical species. mdpi.com

Table 1: Representative Thermodynamic and Reactivity Descriptors for an Analogous Compound (Allyl Mercaptan)

DescriptorValue (in vacuum)Value (in water)
Bond Dissociation Energy (BDE) (S-H)86.27 kcal/mol-
Ionization Potential (IP)8.87 eV8.82 eV
Electron Affinity (EA)0.49 eV0.58 eV
Chemical Potential (μ)-4.68 eV-4.70 eV
Electronegativity (χ)4.68 eV4.70 eV
Molecular Hardness (η)4.19 eV4.12 eV

Data sourced from a DFT study on allyl mercaptan. mdpi.com

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful computational tool for exploring the mechanisms of chemical reactions. For "this compound," DFT can be employed to elucidate the pathways of its formation and subsequent reactions.

A study on the hydrohalogenation of allyl carboxylates utilized DFT calculations at the M06/def2-TZVP/SMD(1,4-dioxane)//B3LYP-D3/6-31G(d)-SDD level of theory to map out the reaction energy profile. acs.org This approach allowed for the characterization of intermediates and transition states, providing a detailed understanding of the reaction mechanism. acs.org

For "this compound," DFT calculations could be used to investigate reactions such as:

Synthesis: The reaction between 3-morpholinone and an allyl chloroformate to form the target molecule could be modeled to understand the reaction energetics and identify potential intermediates.

Functionalization: Reactions involving the allyl group, such as addition or oxidation reactions, can be studied to predict regioselectivity and stereoselectivity.

By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive energy profile for a given reaction can be constructed, revealing the most favorable pathway.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of "this compound" are crucial for its chemical behavior. Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers between them.

The morpholine (B109124) ring in related structures is known to adopt different conformations, primarily the chair and boat forms. researchgate.net For morpholine itself, the equatorial chair conformer is predominant in the pure liquid, while the contribution from the axial chair conformer increases in aqueous solution. researchgate.net In more complex systems like ZSTK474, which contains morpholine rings, both chair and twisted half-chair conformations have been observed. nih.gov

For "this compound," the conformational landscape would be determined by the interplay of several factors:

The puckering of the morpholin-3-one (B89469) ring.

The orientation of the allyl carboxylate group relative to the ring.

The rotational barriers around the C-O and C-N bonds of the carboxylate group.

Computational methods like DFT can be used to calculate the relative energies of different conformers. Nuclear Overhauser Effect (NOE) experiments can be used experimentally to determine the stereochemistry of related substituted morpholine congeners, which can then be correlated with computational results. acs.org

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, which would govern the molecule's behavior in the solid state and in solution, can also be modeled.

Table 2: Conformational Preferences of Morpholine

ConformerMediumPredominance
Equatorial ChairPure LiquidPredominant
Axial ChairAqueous Sol.Increased

Data sourced from a study on the conformational analysis of morpholine. researchgate.net

Transition State Characterization and Energetic Feasibility Studies

The characterization of transition states is a cornerstone of understanding reaction kinetics. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy of the reaction.

In a computational study on the hydrobromination of an allyl carboxylate, DFT calculations were used to locate and characterize the transition state for the initial hydrogen atom transfer step, with a calculated free energy of activation of 13.7 kcal/mol. acs.org This demonstrates the ability of computational chemistry to provide quantitative insights into reaction barriers.

For "this compound," transition state theory combined with quantum chemical calculations can be used to:

Identify Transition State Structures: Computational algorithms can locate the saddle points on the potential energy surface corresponding to transition states.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is directly related to the reaction rate.

Vibrational Analysis: The presence of a single imaginary frequency in the calculated vibrational spectrum confirms that a stationary point is a true transition state.

These studies are essential for predicting the feasibility of a proposed reaction and for understanding the factors that control its rate.

Advanced Spectroscopic and Structural Analysis Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds and for probing the mechanisms of chemical reactions. For Allyl 3-oxomorpholine-4-carboxylate, ¹H and ¹³C NMR would provide the foundational data for structural confirmation.

In mechanistic studies, NMR can be used to monitor the progress of reactions involving this compound. For instance, in a reaction where the allyl group is modified, the disappearance of its characteristic signals and the appearance of new signals corresponding to the product could be tracked over time. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning proton and carbon signals, which is critical for identifying intermediates and byproducts in a reaction pathway. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the through-space proximity of different parts of the molecule, which can be crucial for understanding conformational preferences that influence reactivity.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H-24.2 - 4.4m
H-53.6 - 3.8t
H-63.9 - 4.1t
Allyl CH₂4.6 - 4.8dt
Allyl CH5.8 - 6.0m
Allyl CH₂ (terminal)5.2 - 5.4m

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of this compound, it would be used for molecular weight confirmation and for monitoring the progress of chemical reactions. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable for ionizing the molecule.

During a chemical transformation, such as the synthesis of a more complex molecule from this compound, MS can be coupled with a separation technique like HPLC (LC-MS) to monitor the consumption of the starting material and the formation of the product in real-time. The high sensitivity of MS allows for the detection of trace intermediates and impurities, providing a comprehensive picture of the reaction profile. High-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition of the parent ion and its fragments, confirming the identity of the products with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Interactive Table: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M+H]⁺186.0761
[M+Na]⁺208.0580
[M+K]⁺224.0319

Note: M represents the molecular weight of this compound (C₈H₁₁NO₄).

X-ray Crystallography for Absolute Stereochemistry and Conformational Insights

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the morpholine (B109124) ring.

For chiral molecules, X-ray crystallography can determine the absolute stereochemistry. While this compound itself is achiral, derivatives of it could be chiral. Furthermore, the solid-state conformation revealed by X-ray crystallography provides valuable insights into the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. This information is crucial for understanding the physical properties of the compound and can inform the design of new materials. To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD).

Vibrational Spectroscopy (IR, Raman) for Structural Assignments and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

For this compound, IR spectroscopy would clearly show the presence of the carbonyl (C=O) group of the carbamate (B1207046) and the oxo group within the morpholine ring, typically as strong absorption bands in the region of 1650-1750 cm⁻¹. The C-O-C stretching of the ether linkage in the morpholine ring and the C=C stretching of the allyl group would also be identifiable. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be a complementary technique to IR for observing the C=C bond of the allyl group. By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved, providing a deeper understanding of the molecule's structure and bonding.

Interactive Table: Predicted IR Absorption Frequencies for Key Functional Groups in this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Carbamate)1700 - 1720Strong
C=O (Ketone)1720 - 1740Strong
C=C (Allyl)1640 - 1650Medium
C-O-C (Ether)1100 - 1150Strong

Functionalization and Derivatization Strategies for Allyl 3 Oxomorpholine 4 Carboxylate

Modification of the Allyl Moiety

The allyl group is a highly versatile functional handle, susceptible to a wide array of chemical transformations that can introduce diverse structural motifs.

A primary strategy for modifying the allyl moiety involves electrophilic addition reactions . The double bond can readily react with various electrophiles. For instance, dihydroxylation using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would yield the corresponding diol. Halogenation with bromine (Br₂) or chlorine (Cl₂) would lead to the formation of a dihalo-propane derivative.

Another important class of reactions is oxidative cleavage . Ozonolysis (O₃) followed by a reductive or oxidative workup can cleave the double bond to furnish an aldehyde or a carboxylic acid, respectively. This transformation is particularly useful for shortening the side chain and introducing new oxygen-containing functionalities.

The allyl group is also an excellent substrate for various metal-catalyzed reactions . The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, allows for the introduction of a wide range of nucleophiles. Moreover, olefin metathesis, particularly cross-metathesis with other alkenes using Grubbs' or Schrock's catalysts, can be employed to elaborate the allyl side chain, creating more complex unsaturated systems. Epoxidation of the double bond using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) would generate a reactive epoxide ring, which can be subsequently opened by various nucleophiles to introduce a variety of substituents.

Reaction TypeReagentsPotential Product
DihydroxylationOsO₄, NMO3-(2,3-dihydroxypropyl)-morpholin-3-one-4-carboxylate derivative
HalogenationBr₂3-(2,3-dibromopropyl)-morpholin-3-one-4-carboxylate derivative
Ozonolysis1. O₃ 2. DMS3-(2-oxoethyl)-morpholin-3-one-4-carboxylate derivative
Cross-MetathesisGrubbs' Catalyst, R-CH=CH₂Substituted longer chain alkene derivative
Epoxidationm-CPBA3-(oxiran-2-ylmethyl)-morpholin-3-one-4-carboxylate derivative

Chemical Transformations at the 3-Oxomorpholine Ring System

The 3-oxomorpholine ring, a lactam, offers several sites for chemical modification. The carbonyl group and the adjacent methylene (B1212753) group are the primary points of reactivity.

The carbonyl group at the 3-position can undergo reduction to the corresponding alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the lactam carbonyl and the carbamate (B1207046), while more selective reagents might allow for the preferential reduction of the lactam.

The α-carbon to the carbonyl group (C-2 position) can be functionalized through enolate chemistry . Deprotonation with a strong base, such as lithium diisopropylamide (LDA), would generate an enolate that can react with various electrophiles. For example, alkylation with alkyl halides would introduce an alkyl group at the C-2 position. researchgate.net This enolate can also undergo aldol (B89426) condensation with aldehydes or ketones to form more complex structures.

The lactam ring itself can be susceptible to hydrolysis under acidic or basic conditions, which would open the ring to yield the corresponding amino acid derivative. This can be a strategic step to further functionalize the core structure.

Reaction TypeReagents/ConditionsPotential Product
Alkylation1. LDA 2. R-X2-Alkyl-allyl 3-oxomorpholine-4-carboxylate
Aldol Condensation1. LDA 2. RCHO2-(1-hydroxyalkyl)-allyl 3-oxomorpholine-4-carboxylate
Ring OpeningH₃O⁺ or OH⁻N-(2-hydroxyethyl)glycine derivative

Manipulation of the Carbamate Functionality

The allyl carbamate functionality serves as a key reactive center, and its manipulation can lead to deprotection or the introduction of different substituents. nih.gov Carbamates are often employed as protecting groups for amines due to their stability and the various methods available for their cleavage. acs.org

One of the most common transformations of allyl carbamates is their deprotection to the corresponding secondary amine. This is typically achieved using palladium-catalyzed reactions in the presence of a scavenger for the allyl group, such as dimedone or tributyltin hydride. The resulting free amine on the morpholine (B109124) ring opens up a plethora of possibilities for further functionalization, including acylation, alkylation, and sulfonylation.

The carbamate itself can be viewed as an activated form of the amine. It is possible to achieve transesterification under certain conditions, replacing the allyl group with another alcohol. Furthermore, reductive cleavage of the carbamate can sometimes be achieved, although this is less common than the palladium-catalyzed deallylation.

Reaction TypeReagentsPotential Product
DeallylationPd(PPh₃)₄, Dimedone3-Oxomorpholine
Acylation (post-deallylation)RCOCl, Et₃N4-Acyl-3-oxomorpholine
Sulfonylation (post-deallylation)RSO₂Cl, Pyridine4-Sulfonyl-3-oxomorpholine

Applications in Complex Organic Synthesis and Materials Science

Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. In this pursuit, chiral auxiliaries and ligands play a pivotal role by guiding the stereochemical outcome of chemical reactions. While direct and detailed research on the application of "Allyl 3-oxomorpholine-4-carboxylate" as a chiral auxiliary is not extensively documented in publicly available literature, its structural motifs suggest significant potential.

The inherent chirality of substituted morpholines, which can be derived from readily available chiral amino alcohols, makes them attractive candidates for chiral auxiliaries. The allyl group in "this compound" can be strategically employed to introduce additional stereocontrol or to serve as a handle for further synthetic transformations.

Furthermore, the nitrogen and oxygen atoms within the morpholine (B109124) ring can act as coordination sites for metal centers, positioning "this compound" as a promising precursor for the synthesis of novel chiral ligands. The development of such ligands is crucial for advancing asymmetric catalysis, a field that relies on the design of sophisticated metal-ligand complexes to achieve high levels of enantioselectivity. The allyl functionality offers a versatile point for modification, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance.

Construction of Complex Heterocyclic Scaffolds Beyond Basic Morpholine Derivatives

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The morpholine ring itself is a privileged scaffold in medicinal chemistry, but the ability to elaborate upon this core structure opens doors to novel chemical space and potentially enhanced biological activity. "this compound" serves as an excellent starting point for the construction of more complex, fused, and spirocyclic heterocyclic systems.

The reactivity of the allyl group is key to these transformations. It can participate in a variety of powerful chemical reactions, including:

Ring-closing metathesis (RCM): This reaction can be used to form a new ring by connecting the allyl group to another part of the molecule, leading to the synthesis of bicyclic and polycyclic systems containing the morpholine core.

Cycloaddition reactions: The double bond of the allyl group can readily undergo [4+2], [3+2], and other cycloaddition reactions to construct new carbocyclic and heterocyclic rings.

Intramolecular Heck reactions: Palladium-catalyzed intramolecular coupling of the allyl group with an appropriate functional group elsewhere in the molecule can lead to the formation of intricate ring systems.

These strategies allow chemists to move beyond simple morpholine derivatives and access a diverse range of complex scaffolds that would be challenging to synthesize through other means.

Integration into Polymer Synthesis as a Monomer or Building Block

The presence of a polymerizable allyl group makes "this compound" an intriguing monomer for the synthesis of functional polymers. The incorporation of the oxomorpholine-4-carboxylate moiety into a polymer backbone can impart unique properties to the resulting material, such as altered solubility, thermal stability, and the potential for post-polymerization modification.

The allyl group can be polymerized through various mechanisms, including free radical polymerization and ring-opening metathesis polymerization (ROMP). The resulting polymers would feature pendant oxomorpholine-4-carboxylate groups, which could then be further functionalized. For example, the carbamate (B1207046) linkage could potentially be cleaved to reveal a secondary amine on the polymer chain, which could be used for bioconjugation or for tuning the polymer's properties.

The integration of this functional monomer into copolymers could lead to the development of materials with tailored characteristics for applications in drug delivery, specialty coatings, and advanced materials.

Development of Novel Reagents and Catalysts from this compound as a Precursor

The unique combination of functional groups in "this compound" makes it a versatile precursor for the development of novel reagents and catalysts. The allyl group can be transformed into a wide array of other functional groups through established chemical methods. For instance, oxidation of the allyl group can lead to the formation of an epoxide or a diol, while hydroformylation can introduce an aldehyde functionality.

These transformations can be used to append catalytic moieties or reactive functionalities to the morpholine scaffold. For example, the introduction of a phosphine (B1218219) group via the modified allyl chain could lead to the creation of new phosphine ligands for transition metal catalysis. Similarly, the incorporation of a thiourea (B124793) or squaramide unit could yield new organocatalysts for asymmetric synthesis.

The ability to readily modify the "this compound" structure provides a platform for the rational design and synthesis of a new generation of reagents and catalysts with tailored properties for specific chemical transformations.

Future Perspectives and Emerging Research Areas

Development of Novel and Highly Efficient Catalytic Systems

The synthesis of morpholine (B109124) derivatives is an area of continuous research, with a focus on developing more efficient and selective catalytic systems. organic-chemistry.org Future research is likely to concentrate on novel catalysts that can improve the synthesis of Allyl 3-oxomorpholine-4-carboxylate, focusing on cost-effectiveness, sustainability, and stereoselectivity.

Photocatalysis, for instance, has emerged as a powerful tool for the synthesis of complex molecules, including substituted morpholines. nih.gov The use of visible-light-activated photocatalysts could offer a greener and more efficient route to synthesize or functionalize this compound. nih.gov These methods often operate under mild conditions and can provide access to unique reactivity. nih.gov

Furthermore, the development of organocatalysts and earth-abundant metal catalysts is a growing trend in organic synthesis. These catalysts offer alternatives to traditional precious metal catalysts, reducing costs and environmental impact. Research into new catalytic systems for the synthesis and derivatization of the oxomorpholine core will be crucial.

Table 1: Examples of Catalytic Systems for Morpholine Synthesis

Catalyst TypeExample CatalystReaction TypePotential Advantage for this compound Synthesis
PhotocatalystIridium or Ruthenium complexes, Organic DyesLight-induced cyclization or functionalizationMild reaction conditions, high selectivity, access to novel transformations. nih.gov
OrganocatalystProline and its derivativesAsymmetric aldol (B89426) or Mannich reactionsEnantioselective synthesis of chiral morpholine precursors.
Transition MetalPalladium, Rhodium, CopperCross-coupling, amination, cyclizationHigh efficiency and functional group tolerance. organic-chemistry.org

This table is illustrative and provides examples of catalytic systems that could be adapted or further developed for the synthesis of this compound.

Expansion of Reaction Scope and Substrate Diversity

The allyl group and the 3-oxomorpholine-4-carboxylate moiety in the target molecule offer multiple sites for chemical modification. Future research will likely focus on expanding the repertoire of chemical reactions to diversify the structure and explore its structure-activity relationship (SAR) for various applications. e3s-conferences.org

The allyl group is particularly versatile and can undergo a wide range of transformations, including but not limited to:

Heck Coupling: To introduce aryl or vinyl substituents.

Allylic Substitution: To introduce a variety of nucleophiles.

Metathesis: For the formation of new carbon-carbon double bonds.

Oxidation/Reduction: To modify the double bond.

The carboxylate group can be converted into other functional groups such as amides, esters, or alcohols, opening up avenues for creating a library of derivatives. nih.gov Decarboxylative coupling reactions, for example, have emerged as a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Investigating the reactivity of the morpholine ring itself, such as C-H functionalization, would also be a significant area of future research. This would allow for the direct introduction of substituents onto the heterocyclic core, providing access to novel chemical space.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and chemical synthesis. nih.gov For this compound, advanced computational modeling can be employed in several key areas to accelerate research and development.

Density Functional Theory (DFT) calculations can be used to:

Predict Reaction Outcomes: By modeling reaction pathways and transition states, computational methods can help predict the feasibility and selectivity of new reactions, saving time and resources in the laboratory. nih.govresearchgate.net

Elucidate Reaction Mechanisms: Understanding the detailed mechanism of the synthesis and subsequent reactions of this compound can lead to the optimization of reaction conditions and the development of more efficient processes.

Design Novel Catalysts: Computational screening can identify promising new catalysts for the synthesis of this molecule with improved activity and selectivity.

Molecular dynamics simulations can also be used to study the conformational preferences of this compound and its derivatives, which is crucial for understanding their biological activity. nih.gov

Table 2: Applications of Computational Modeling in the Study of Morpholine Derivatives

Computational MethodApplicationPotential Insight for this compound
Density Functional Theory (DFT)Reaction mechanism studiesUnderstanding the stereochemical outcome of reactions. nih.govresearchgate.net
Molecular DockingBinding mode predictionIdentifying potential biological targets. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-catalyzed reaction modelingDesigning derivatives with enhanced biological activity.

This table illustrates how computational modeling techniques can be applied to the study of morpholine-containing compounds like this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical industry is increasingly adopting continuous flow manufacturing and automated synthesis to improve efficiency, safety, and scalability. mdpi.comrsc.org The integration of the synthesis of this compound with these modern technologies represents a significant future research direction.

Flow chemistry offers several advantages over traditional batch synthesis, including:

Enhanced Safety: Hazardous reactions can be performed more safely in small, controlled volumes. ethernet.edu.et

Improved Reproducibility and Scalability: Precise control over reaction parameters leads to more consistent product quality and easier scale-up. mdpi.com

Increased Efficiency: Reactions can often be performed faster and with higher yields. ethernet.edu.et

Automated synthesis platforms can be used to rapidly synthesize and screen libraries of this compound derivatives. beilstein-journals.org This high-throughput approach can accelerate the discovery of new compounds with desired properties. The combination of flow chemistry and automated synthesis has the potential to revolutionize the way this and other important chemical entities are produced. rsc.orgrsc.org

The development of a robust and scalable flow synthesis of this compound would be a significant step towards its potential large-scale application. This would involve optimizing reaction conditions for a continuous process and integrating in-line purification and analysis techniques.

Q & A

Q. What are the key considerations in designing a synthesis protocol for Allyl 3-oxomorpholine-4-carboxylate?

  • Methodological Answer : Synthesis requires careful optimization of reaction conditions. Key factors include:
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction kinetics due to their high dielectric constants .
  • Temperature control : Elevated temperatures (e.g., 60–80°C) may accelerate esterification but risk side reactions like allyl group isomerization.
  • Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and confirm completion .
    Example protocol: React morpholine derivatives with allylic bromides in DMF under reflux, followed by purification via recrystallization (e.g., acetone) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach ensures structural accuracy:
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify functional groups (e.g., allyl protons at δ 4.5–5.5 ppm, carbonyl signals at δ 160–180 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 201.22) and fragmentation patterns .
  • X-ray diffraction : Single-crystal analysis resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding in the morpholine ring) .

Q. What are the common reaction pathways for this compound in medicinal chemistry?

  • Methodological Answer : The compound participates in:
  • Oxidation : Forms sulfoxides or sulfones using oxidizing agents like KMnO4_4 .
  • Reduction : Sodium borohydride (NaBH4_4) reduces carbonyl groups to alcohols .
  • Substitution : Nucleophilic attack at the allyl or carboxylate positions yields derivatives (e.g., halogenation with PCl5_5) .

Advanced Research Questions

Q. How can computational methods enhance the design of novel reactions involving this compound?

  • Methodological Answer : Integrate computational tools for reaction optimization:
  • Quantum chemical calculations : Predict reaction pathways and transition states (e.g., DFT for allylic substitution mechanisms) .
  • Machine learning : Analyze experimental datasets to identify optimal conditions (e.g., solvent, catalyst) via platforms like ICReDD’s feedback loop system .
  • Virtual simulations : Model supramolecular interactions (e.g., π-stacking in crystals) to guide crystallographic studies .

Q. How should researchers address discrepancies in spectroscopic data when confirming derivatives?

  • Methodological Answer : Resolve contradictions via:
  • Cross-validation : Compare experimental NMR shifts with computed spectra (e.g., using Gaussian or ADF software) .
  • PXRD analysis : Match experimental powder patterns with those calculated from single-crystal data to confirm phase purity .
  • Isotopic labeling : Use 15N^{15}N- or 13C^{13}C-labeled analogs to resolve overlapping signals in complex mixtures .

Q. What strategies optimize reaction yields under varying catalytic conditions?

  • Methodological Answer : Systematic optimization steps include:
  • Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C vs. Rh complexes), temperatures, and solvent ratios to identify Pareto-optimal conditions .
  • In situ monitoring : Employ ReactIR or Raman spectroscopy to detect intermediate species and adjust conditions dynamically .
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without sacrificing yield .

Q. How can supramolecular interactions inform crystallographic studies of derivatives?

  • Methodological Answer : Leverage non-covalent interactions for crystal engineering:
  • Hydrogen bonding : Morpholine’s oxygen atoms often form H-bonds with carboxylate groups, stabilizing specific packing motifs .
  • Van der Waals forces : Allyl groups participate in CH-π interactions, influencing crystal symmetry (e.g., space group P21_1/c) .
  • Symmetry analysis : Use software like OLEX2 to identify symmetry operations (e.g., glide planes) that dictate unit cell parameters .

Safety and Best Practices

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow institutional chemical hygiene plans:
  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HBr during allylation) .
  • Waste disposal : Neutralize acidic/basic residues before aqueous disposal, and segregate halogenated waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.